4-(3-(trifluoromethyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-(3-(trifluoromethyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound known for its unique structure and properties It features a trifluoromethyl group attached to a benzoyl moiety, which is further connected to a dihydroquinoxalinone core
Mechanism of Action
Mode of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the trifluoromethyl group in the compound could be crucial for its biological activity.
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain unknown .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(trifluoromethyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the reaction of 3-(trifluoromethyl)benzoyl chloride with 3,4-dihydroquinoxalin-2(1H)-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-(trifluoromethyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
4-(3-(trifluoromethyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound is used in the development of new materials with desirable properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzoyl chloride: A precursor in the synthesis of the target compound.
3,4-dihydroquinoxalin-2(1H)-one: The core structure of the target compound.
Trifluoromethyl-substituted quinoxalines:
Uniqueness
4-(3-(trifluoromethyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to the combination of its trifluoromethyl group and dihydroquinoxalinone core. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)benzoyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c17-16(18,19)11-5-3-4-10(8-11)15(23)21-9-14(22)20-12-6-1-2-7-13(12)21/h1-8H,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGOHJWISMGJJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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